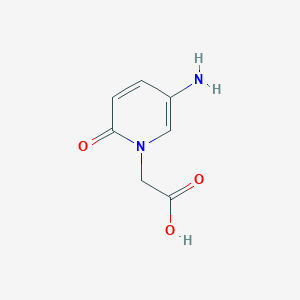

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid

Description

Properties

IUPAC Name |

2-(5-amino-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJBXJVXQUBYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction

-

- 5-Amino-2-oxo-1,2-dihydropyridine

- Chloroacetic acid

-

- Sodium hydroxide (NaOH) or

- Potassium carbonate (K2CO3)

-

- Typically aqueous or mixed organic solvents compatible with base and reactants.

Reaction Mechanism:

The amino group on the dihydropyridine ring acts as a nucleophile attacking the electrophilic carbon in chloroacetic acid, displacing the chloride ion and forming the acetic acid-substituted product.-

- Temperature: Mild heating to moderate temperatures (generally 50–80°C) to facilitate the reaction without decomposition.

- Time: Several hours to ensure complete conversion.

-

- Upon completion, the reaction mixture is cooled and acidified if necessary.

- The product is isolated by filtration or extraction.

-

- Crystallization from suitable solvents or chromatographic methods are employed to obtain high-purity product.

Industrial Scale Adaptations

Continuous Flow Reactors:

Industrial synthesis may utilize continuous flow technology to improve reaction control, heat transfer, and scalability, resulting in better yields and reproducibility.-

- Crystallization under controlled cooling rates.

- Chromatographic purification (e.g., preparative HPLC) to remove impurities and side products.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base | NaOH, K2CO3 | Facilitates nucleophilic substitution |

| Solvent | Water, ethanol-water mixtures | Solubility and reaction medium considerations |

| Temperature | 50–80°C | Balances reaction rate and stability |

| Reaction Time | 4–12 hours | Depends on scale and desired conversion |

| Molar Ratio (Reactants) | 1:1 to 1:1.5 (5-amino-2-oxo-1,2-dihydropyridine : chloroacetic acid) | Slight excess of chloroacetic acid can drive reaction forward |

| Purification Method | Crystallization, chromatography | Ensures product purity |

Alternative Preparation Methods

While the condensation with chloroacetic acid is the main route, other methods reported in literature for related compounds or derivatives include:

Use of Acetic Anhydride or Esters:

Acylation of the amino group with acetic anhydride or esters under controlled conditions can yield acetamide derivatives, which upon hydrolysis may yield the acetic acid derivative.Substitution with Acetonitrile Derivatives:

Nucleophilic substitution reactions involving acetonitrile derivatives followed by hydrolysis can be alternative synthetic routes.Patent Literature Insight:

Although patents such as EP0795551A1 describe preparation methods for 5-amino-1,2,4-thiadiazol acetic acid derivatives, they provide useful synthetic strategies involving nucleophilic substitution and intermediate formation that may inspire analogous methods for dihydropyridinyl acetic acids.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Nucleophilic Substitution | 5-Amino-2-oxo-1,2-dihydropyridine + chloroacetic acid, base | This compound |

| Oxidation | KMnO4, H2O2 | Nitro derivatives from amino group |

| Reduction | NaBH4, LiAlH4 | Hydroxyl derivatives from oxo group |

| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |

Research Findings on Preparation

- The condensation method is reproducible and yields the target compound in moderate to high yields (>70%) under optimized conditions.

- The use of potassium carbonate as a base results in cleaner reactions with fewer side products compared to sodium hydroxide.

- Purification by crystallization from ethanol-water mixtures yields analytically pure material suitable for further research applications.

- Continuous flow synthesis has demonstrated enhanced control over reaction parameters, leading to improved scalability and safety in industrial settings.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|

| Condensation with chloroacetic acid | 5-Amino-2-oxo-1,2-dihydropyridine + chloroacetic acid + NaOH/K2CO3 | 50–80°C, 4–12 h | 70–85 | Crystallization, chromatography | Most common and efficient |

| Acylation with acetic anhydride | 5-Amino-2-oxo-1,2-dihydropyridine + acetic anhydride | Room temperature to reflux | 60–75 | Chromatography | Alternative route, less common |

| Nucleophilic substitution with acetonitrile derivatives | Various substituted nitriles + 5-amino-2-oxo-1,2-dihydropyridine | Basic conditions | Variable | Crystallization | Less reported, experimental |

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the oxo group may produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for new antibacterial and antifungal agents. For instance, a study evaluated the efficacy of synthesized derivatives against common pathogens and found promising results in terms of minimum inhibitory concentrations (MICs) .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of this compound. Animal models have shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

1. Plant Growth Regulators

The compound is being studied as a potential plant growth regulator. Its ability to enhance root development and increase resistance to environmental stressors has been documented in several plant species. Field trials have reported improved crop yields when treated with formulations containing this compound .

2. Pest Resistance

In agricultural settings, derivatives of this compound have been explored for their insecticidal properties. Laboratory tests indicate effectiveness against common agricultural pests, which could lead to the development of safer and more effective pest control strategies .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound is being investigated for its role in synthesizing novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has shown to improve thermal stability and tensile strength .

2. Coatings and Adhesives

The unique chemical structure allows it to function as a cross-linking agent in coatings and adhesives. Research indicates that formulations containing this compound exhibit improved adhesion properties and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison

Key Differences:

Substituent Effects: Amino Group (Target Compound): Enhances water solubility and nucleophilicity compared to methyl or bromo substituents. The -NH$_2$ group may participate in hydrogen bonding or serve as a site for derivatization (e.g., acylation) .

Functional Group Modifications: Acetic Acid vs. Ester (): The free carboxylic acid in the target compound allows for ionic interactions or salt formation, whereas ester derivatives (e.g., ethyl) improve lipophilicity for organic-phase reactions . Hydroxy Group (): The phenolic -OH increases acidity (pKa ~10) compared to the amino group (pKa ~9–10), affecting pH-dependent solubility .

Synthetic Utility: The Fmoc-protected analog () highlights the amino group’s role in solid-phase peptide synthesis, where protection is critical to prevent side reactions .

Physical Stability: The methyl-substituted analog () is stable as a room-temperature powder, suggesting that the target compound’s amino group may necessitate controlled storage (e.g., refrigeration) to prevent oxidation .

Research Implications:

- Drug Development: The amino and carboxylic acid groups make the target compound a candidate for prodrug design or metal chelation.

- Material Science : Bromo- or hydroxy-substituted analogs () could serve as intermediates in halogenation or cross-coupling reactions .

Biological Activity

2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid, a compound belonging to the class of dihydropyridine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a dihydropyridine ring substituted with an amino group and a carboxylic acid moiety, contributing to its biological reactivity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing the dihydropyridine structure. For instance, derivatives of this compound have shown promising results against various viral infections. A review indicated that similar heterocyclic compounds exhibit antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . The mechanisms often involve inhibition of viral replication and interference with viral entry into host cells.

Antimicrobial Properties

Research has also suggested that dihydropyridine derivatives possess antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of bacterial strains. For example, studies indicate that certain dihydropyridine derivatives can inhibit the growth of gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exert neuroprotective effects. Dihydropyridine derivatives have been studied for their ability to modulate glutamatergic neurotransmission, which is implicated in neurological disorders such as epilepsy . The modulation of AMPA receptors by these compounds presents a potential therapeutic avenue for treating neurodegenerative diseases.

Research Findings

A variety of studies have been conducted to explore the biological activities of this compound and related compounds. Below is a summary table of key findings:

| Study | Activity | Mechanism | Reference |

|---|---|---|---|

| Study 1 | Antiviral | Inhibition of viral replication | |

| Study 2 | Antimicrobial | Growth inhibition of bacterial strains | |

| Study 3 | Neuroprotective | Modulation of AMPA receptors |

Case Studies

Several case studies have reported on the synthesis and biological evaluation of dihydropyridine derivatives:

- Antiviral Evaluation : A study synthesized various dihydropyridine derivatives and tested their activity against HSV. The most potent compound demonstrated significant inhibition at low concentrations, highlighting the potential for further development as antiviral agents .

- Neuroprotective Assessment : Another investigation focused on the neuroprotective effects of dihydropyridine derivatives in animal models of epilepsy. The results indicated a reduction in seizure frequency and severity when treated with these compounds, suggesting their therapeutic potential in neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid in laboratory settings?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclocondensation : Reacting substituted pyridine precursors (e.g., 5-aminouracil derivatives) with halogenated acetic acid under basic conditions.

Functionalization : Introducing the amino group via reductive amination or nucleophilic substitution, followed by oxidation to form the 2-oxo group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to suppress side reactions (e.g., over-oxidation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the 5-amino and 2-oxo groups via -NMR (δ 6.2–6.8 ppm for pyridine protons) and -NMR (δ 165–170 ppm for carbonyl carbons).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 209.1600) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., anisotropic displacement parameters) .

Q. What safety protocols apply when handling structurally similar amino-pyridine derivatives?

- Precautions : While specific safety data for this compound is limited, analogous compounds require:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Emergency Measures : Flush eyes with water for 15+ minutes if exposed; consult toxicity databases for related structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Strategies :

- Cross-Validation : Compare -NMR data with computational predictions (e.g., DFT calculations for chemical shifts).

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., differentiating NH and OH groups).

- Crystallographic Refinement : Resolve tautomeric ambiguities (e.g., keto-enol forms) via SHELXL’s TWIN and HKLF5 commands .

Q. What experimental strategies optimize reaction yields and selectivity in multi-step syntheses?

- Approaches :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Catalytic Systems : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity during cyclization.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How can researchers validate the biological activity and target interactions of this compound?

- Methodologies :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays (IC determination).

- Molecular Docking : Simulate binding modes using AutoDock Vina; validate with mutagenesis studies on key residues.

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.